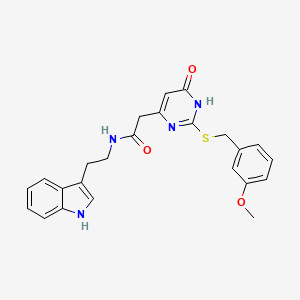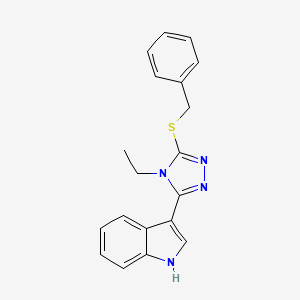![molecular formula C21H22N4O5S B2512285 N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955734-07-3](/img/structure/B2512285.png)
N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an acetylpiperazine group, a cyclopenta[d]thiazol group, and a benzo[d][1,3]dioxole group. These groups suggest that the compound could have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups followed by their coupling. For example, acetylpiperazine can be synthesized from piperazine and acetyl chloride . The cyclopenta[d]thiazol and benzo[d][1,3]dioxole groups can be synthesized using various methods available in the literature .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The compound would likely exhibit interesting electronic and steric properties due to these rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could be hydrolyzed under acidic or basic conditions to yield a piperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the acetyl group could make the compound more lipophilic, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
- Results : Among the synthesized derivatives, compound 14p demonstrated strong inhibitory effects on PARP-1 enzyme (IC50 = 0.023 μM), comparable to Olaparib (a known PARP inhibitor). Furan ring-substituted derivatives (14n-14q) showed the best PARP-1 inhibitory activity .
- Results : These derivatives exhibit high selectivity and targeting, suggesting potential as cancer-specific agents .
- Results : Hydrogen bonding was essential for PARP-1 inhibition. Strong electronegative groups (e.g., furan ring) in the benzimidazole side chain improved inhibitory activity .
Poly ADP-Ribose Polymerase (PARP) Inhibition
Antiproliferative Activity
Molecular Docking Studies
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with PARP-1 by binding to its active site, inhibiting its enzymatic activity . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathway. PARP-1 is involved in the base excision repair (BER) pathway, a key pathway responsible for repairing single-strand breaks in DNA . By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks .
Pharmacokinetics
The compound’s inhibitory activity against parp-1 and its cellular inhibitory effects against brca-1 deficient cells (mda-mb-436) and wild cells (mcf-7) were evaluated . This suggests that the compound has the ability to penetrate cells and interact with its target, indicating good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to the accumulation of DNA damage. This can lead to cell death, particularly in cancer cells that are deficient in other DNA repair pathways . The compound displayed good antiproliferative activity on MDA-MB-436 cells and inactivity on MCF-7 cells, indicating that it has high selectivity and targeting .
Propiedades
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-12(26)24-6-8-25(9-7-24)20(28)14-3-5-17-18(14)22-21(31-17)23-19(27)13-2-4-15-16(10-13)30-11-29-15/h2,4,10,14H,3,5-9,11H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUZJOYQYQDZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2512203.png)


![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2512210.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2512213.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride](/img/structure/B2512215.png)
![9-(4-ethoxyphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512216.png)
![6-Cyclopropyl-2-[[1-(2-indol-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2512217.png)
![4-isopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2512218.png)
![4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide](/img/structure/B2512221.png)


![Pyrazolo[1,5-a]pyrimidine-3-amidoxime](/img/structure/B2512225.png)